molecular formula C21H16ClF3N2O3 B2795380 N-(5-chloro-2-methoxyphenyl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide CAS No. 941903-77-1

N-(5-chloro-2-methoxyphenyl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2795380
CAS No.: 941903-77-1
M. Wt: 436.82
InChI Key: ICWDIQUXVRYTCR-UHFFFAOYSA-N
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Description

This compound is an organic molecule with several functional groups. It contains a pyridine ring (a six-membered ring with one nitrogen atom), an amide group (a carbonyl group (C=O) attached to a nitrogen), and a benzyl group (a phenyl ring attached to a methylene group). It also has several substituents, including a chloro group, a methoxy group, and a trifluoromethyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the amide could make it more soluble in polar solvents .

Scientific Research Applications

Novel Annulated Products from Aminonaphthyridinones

  • Research on similar compounds, such as 2-(4-Methoxyphenyl)-1-oxo-1,2-dihydro-1,6-naphthyridine-4-carboxamide, has led to the development of new heterocyclic systems with typical pyrrole-type reactivity, offering potential applications in chemical synthesis and medicinal chemistry (Deady & Devine, 2006).

Metabolite Study of a Selective α1D Adrenoceptor Antagonist

  • In a study involving TAK-259, a selective α1D adrenoceptor antagonist, a metabolite structurally similar to the compound was identified and synthesized. This highlights the relevance of such compounds in pharmacological research, particularly in understanding drug metabolism and developing new medicinal agents (Sato et al., 2016).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s a drug, the mechanism of action would involve interaction with biological targets in the body .

Safety and Hazards

Without specific data, it’s hard to say for sure, but like many organic compounds, it could potentially be harmful if ingested or inhaled, and it might be flammable .

Future Directions

Future research could involve studying the properties of this compound in more detail, investigating its potential uses, and developing methods for its synthesis .

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClF3N2O3/c1-30-18-8-7-15(22)11-17(18)26-19(28)16-6-3-9-27(20(16)29)12-13-4-2-5-14(10-13)21(23,24)25/h2-11H,12H2,1H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICWDIQUXVRYTCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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